

A Technical Guide to Benzyloxycarbonyl-PEG4-Acid: Properties, Applications, and Experimental Protocols

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Compound of Interest

Compound Name: Benzyloxy carbonyl-PEG4-Acid

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Introduction

Benzyloxycarbonyl-PEG4-Acid is a heterobifunctional linker molecule integral to the fields of bioconjugation, drug delivery, and proteomics.[1][2] This linker contains a carboxylic acid group and a benzyloxycarbonyl (Cbz or Z) protected amine functionality, connected by a discrete four-unit polyethylene glycol (PEG) chain. The PEG spacer enhances aqueous solubility and reduces steric hindrance, while the terminal functional groups allow for the covalent attachment to various molecules.[1]

The carboxylic acid moiety can be activated to react with primary amines, forming stable amide bonds.[3][4] The Cbz group serves as a robust protecting group for an amine, which can be selectively removed under mild conditions through hydrogenolysis.[3][4] This orthogonal reactivity makes Benzyloxycarbonyl-PEG4-Acid a versatile tool for the synthesis of complex bioconjugates, such as antibody-drug conjugates (ADCs) and PROTACs.

Core Properties

The fundamental properties of Benzyloxycarbonyl-PEG4-Acid are summarized in the table below.

Property	Value	Reference
Chemical Formula	C ₁₉ H ₂₈ O ₈	[3][5]
Molecular Weight	384.4 g/mol	[3][5]
CAS Number	2250278-48-7	[3][5]
Appearance	Varies (typically a solid or oil)	
Purity	≥95% (typical)	[3]
Storage	-20°C, desiccated	[3]

Experimental Protocols

The utility of Benzyloxycarbonyl-PEG4-Acid is defined by two primary reaction types: the conjugation of its carboxylic acid to an amine-containing molecule and the subsequent deprotection of the Cbz group to reveal a primary amine.

Amide Bond Formation via Carboxylic Acid Activation

This protocol describes the conjugation of Benzyloxycarbonyl-PEG4-Acid to a molecule containing a primary amine (R-NH₂) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as activating agents.

Materials:

- Benzyloxycarbonyl-PEG4-Acid
- Amine-containing molecule (R-NH₂)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
- DIPEA (N,N-Diisopropylethylamine)

- Reaction vessel and magnetic stirrer
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- **Dissolution:** In a clean, dry reaction vessel under an inert atmosphere, dissolve Benzyloxycarbonyl-PEG4-Acid (1 equivalent) in anhydrous DMF or DCM.
- **Activation:** To the stirred solution, add NHS (1.2 equivalents) followed by EDC (1.2 equivalents). Let the reaction proceed at room temperature for 1-2 hours to form the NHS-activated ester. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Conjugation:** In a separate vessel, dissolve the amine-containing molecule ($R-NH_2$) (1 to 1.1 equivalents) in anhydrous DMF or DCM.
- **Reaction:** Slowly add the solution of $R-NH_2$ to the activated Benzyloxycarbonyl-PEG4-Acid solution. Add DIPEA (2 equivalents) to the reaction mixture to act as a base.
- **Incubation:** Allow the reaction to stir at room temperature for 4 to 24 hours. Monitor the reaction for the consumption of the starting materials and the formation of the product by TLC or LC-MS.
- **Work-up and Purification:** Upon completion, the reaction mixture can be concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC) to yield the purified Cbz-protected conjugate.

Deprotection of the Benzyloxycarbonyl (Cbz) Group

This protocol outlines the removal of the Cbz protecting group via catalytic hydrogenolysis to yield a free primary amine.

Materials:

- Cbz-protected conjugate

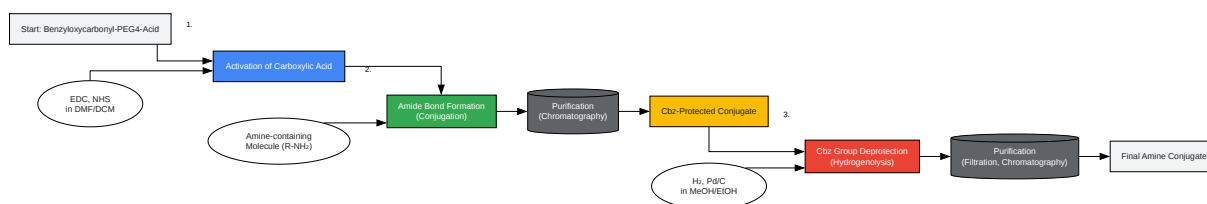
- Palladium on carbon (Pd/C, 10% w/w)
- Methanol (MeOH) or Ethanol (EtOH)
- Hydrogen source (H₂ gas balloon or a hydrogenation apparatus)
- Celite®

Procedure:

- **Dissolution:** Dissolve the Cbz-protected conjugate (1 equivalent) in methanol or ethanol in a flask suitable for hydrogenation.
- **Catalyst Addition:** Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol% of the substrate) to the solution.
- **Hydrogenation:** Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
- **Reaction:** Stir the mixture vigorously at room temperature under a hydrogen atmosphere. The reaction progress can be monitored by TLC or LC-MS for the disappearance of the starting material. Reaction times can vary from 1 to 24 hours.
- **Filtration:** Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent (MeOH or EtOH) to ensure complete recovery of the product.
- **Isolation:** Concentrate the filtrate under reduced pressure to obtain the deprotected amine conjugate. Further purification can be performed by chromatography or crystallization if necessary.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the use of Benzyloxycarbonyl-PEG4-Acid in bioconjugation.



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Caption: A representative workflow for bioconjugation using Benzyloxycarbonyl-PEG4-Acid.

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